molecular formula C24H28N2O3 B11136657 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide

Cat. No.: B11136657
M. Wt: 392.5 g/mol
InChI Key: MRIFNNLWXUJCQC-UHFFFAOYSA-N
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Description

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is a complex organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. This compound features a unique structure combining a methoxyphenyl group, a tetrahydropyran ring, and an indole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide typically involves multiple steps. One common approach starts with the preparation of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is further reacted with 5-methyl-1H-indole-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide can undergo various chemical reactions including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group yields quinones, while reduction of the carbonyl groups results in alcohols.

Scientific Research Applications

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}carbamoylphenylfuran-2-carboxamide
  • 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carbonyl chloride
  • 5-methyl-1H-indole-2-carboxylic acid

Uniqueness

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-(5-methyl-1H-indol-1-yl)acetamide is unique due to its combination of a methoxyphenyl group, a tetrahydropyran ring, and an indole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C24H28N2O3

Molecular Weight

392.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-(5-methylindol-1-yl)acetamide

InChI

InChI=1S/C24H28N2O3/c1-18-3-8-22-19(15-18)9-12-26(22)16-23(27)25-17-24(10-13-29-14-11-24)20-4-6-21(28-2)7-5-20/h3-9,12,15H,10-11,13-14,16-17H2,1-2H3,(H,25,27)

InChI Key

MRIFNNLWXUJCQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

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